
1-(2-Azidoethyl)piperazinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Azidoethyl)piperazinedihydrochloride is a chemical compound that features a piperazine ring substituted with an azidoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azidoethyl)piperazinedihydrochloride typically involves the reaction of piperazine with 2-azidoethanol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Azidoethyl)piperazinedihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Major Products
Substitution: Various substituted piperazines.
Reduction: 1-(2-Aminoethyl)piperazine.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
1-(2-Azidoethyl)piperazinedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a precursor for bioorthogonal labeling reagents.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)piperazinedihydrochloride depends on its specific application. In biological systems, the azido group can react with alkyne-containing molecules through a cycloaddition reaction, forming stable triazole linkages. This reaction is often used in bioorthogonal chemistry for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperazine: Similar structure but with an amino group instead of an azido group.
1-(2-Chloroethyl)piperazine: Contains a chloro group instead of an azido group.
1-(2-Hydroxyethyl)piperazine: Features a hydroxy group in place of the azido group.
Uniqueness
1-(2-Azidoethyl)piperazinedihydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioorthogonal labeling. This makes it a valuable tool in both synthetic and biological research.
Properties
CAS No. |
2825011-11-6 |
|---|---|
Molecular Formula |
C6H15Cl2N5 |
Molecular Weight |
228.12 g/mol |
IUPAC Name |
1-(2-azidoethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C6H13N5.2ClH/c7-10-9-3-6-11-4-1-8-2-5-11;;/h8H,1-6H2;2*1H |
InChI Key |
XLYPZKNWHMMSDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCN=[N+]=[N-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


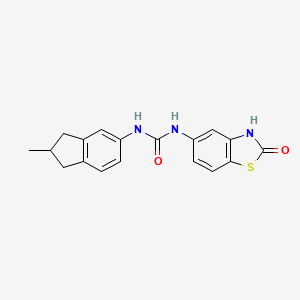

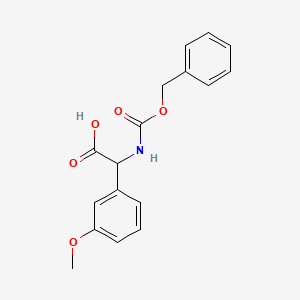
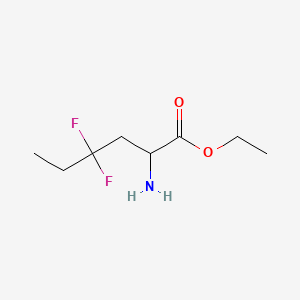
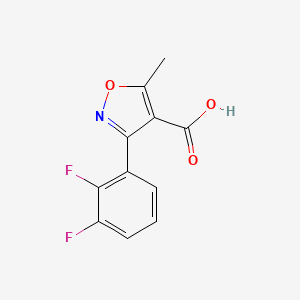
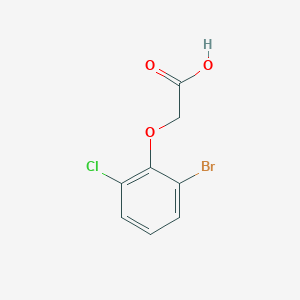

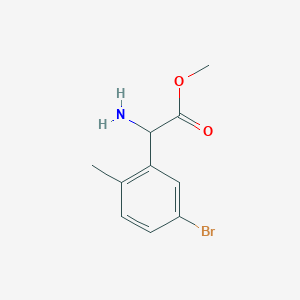

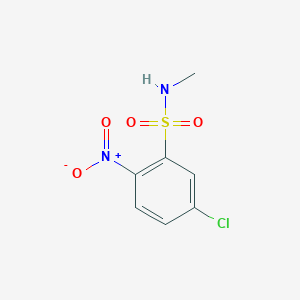
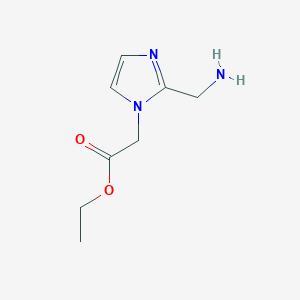
![3-(Benzo[d]thiazol-2-yl)-2,2-difluoropropanoic acid](/img/structure/B13543021.png)
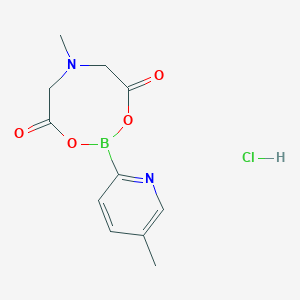
![1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid](/img/structure/B13543026.png)
